

Quantifying C24 Ceramide in Plasma: An Application Note and Protocol Guide

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Compound of Interest

Compound Name: Lipid C24
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This guide provides detailed application notes and experimental protocols for the accurate quantification of C24:0 ceramide levels in plasma. C24:0 ceramide, a key member of the very-long-chain ceramides, is increasingly recognized for its role in various physiological and pathological processes, including insulin resistance, cardiovascular disease, and neurodegenerative disorders. Accurate measurement of its plasma concentration is crucial for advancing research and developing novel therapeutic strategies.

Introduction to C24 Ceramide

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with a fatty acid. The length of the fatty acid chain determines the specific ceramide species. C24:0 ceramide (lignoceric ceramide) is one of the most abundant ceramide species in human plasma^[1]. Altered levels of C24:0 ceramide have been implicated in various disease states, making it a promising biomarker for diagnosis, prognosis, and monitoring of therapeutic interventions.

Quantitative Data Summary

The following tables summarize the reported concentrations of C24:0 ceramide in human plasma under different physiological and pathological conditions. These values have been compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma C24:0 Ceramide Concentrations in Healthy Individuals

Population	Mean Concentration (µg/mL)	Concentration Range (µg/mL)	Analytical Method
Healthy Adults	1.09 (for within-subject variations monthly)[2]	Not Specified	LC-MS
Lean Healthy Controls	~2.37 (total ceramide, C24:0 is a major component)[1]	Not Specified	LC-MS/MS
Normal Controls (Cognitive)	Not specified, but levels were significantly higher than in MCI patients[3]	Not Specified	HPLC-ESI-MS/MS

Table 2: Plasma C24:0 Ceramide Concentrations in Disease States

Disease State	Mean Concentration (µg/mL)	Key Findings	Analytical Method
Type 2 Diabetes	Higher in obese type 2 diabetic subjects compared to lean controls[1]	C24:0 is the most abundant ceramide subspecies in plasma, constituting 65% of the total. Higher levels of C24:0 were associated with lower insulin sensitivity.	LC-MS/MS
Cardiovascular Disease	Lower plasma C24:0/C16:0 ratio associated with higher risk of heart failure and mortality.	Higher levels of C24:0 were independently associated with coronary endothelial dysfunction.	LC-MS/MS
Alzheimer's Disease (AD) & Mild Cognitive Impairment (MCI)	Significantly lower in MCI compared to both normal controls and AD patients.	Higher baseline C24:0 levels in MCI patients predicted cognitive decline and hippocampal volume loss.	HPLC-ESI-MS/MS

Experimental Protocols

The gold standard for quantifying C24 ceramide in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol 1: Quantification of C24:0 Ceramide in Human Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of very-long-chain ceramides in plasma.

1. Materials and Reagents

- Plasma: Human plasma collected in EDTA or heparin tubes. Store at -80°C.
- Internal Standard (IS): C17:0 Ceramide or a stable isotope-labeled C24:0 ceramide (e.g., C24:0-d7 ceramide).
- Solvents: HPLC-grade methanol, isopropanol, chloroform, acetonitrile, formic acid, and water.
- Protein Precipitation Solution: Isopropanol:Chloroform (9:1, v/v).
- Reconstitution Solution: Acetonitrile/Isopropanol (60:40, v/v) containing 0.2% formic acid.
- Standard Stock Solutions: Prepare 1 mg/mL stock solutions of C24:0 ceramide and the internal standard in isopropanol.

2. Sample Preparation (Protein Precipitation)

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add 10 µL of the internal standard working solution.
- Add 400 µL of ice-cold protein precipitation solution (Isopropanol:Chloroform, 9:1).
- Vortex for 3 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 250 µL of the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitute the dried extract in 100 µL of reconstitution solution.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-8 min: 30-100% B
 - 8-10 min: 100% B
 - 10.1-12 min: 30% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - C24:0 Ceramide: m/z 650.7 \rightarrow 264.3
 - C17:0 Ceramide (IS): m/z 524.5 \rightarrow 264.3
 - (Note: These transitions correspond to the $[M+H-H_2O]^+$ precursor ion and the common sphingosine fragment ion. Optimization of collision energy is required for maximum sensitivity.)

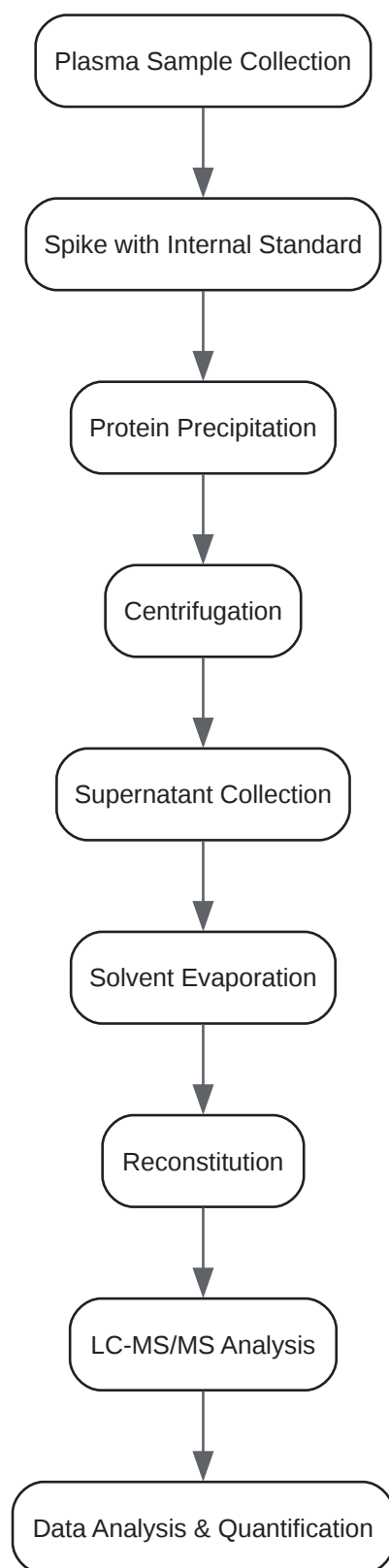
4. Data Analysis and Quantification

- Generate a calibration curve using standard solutions of C24:0 ceramide of known concentrations, spiked with the internal standard.
- Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- Use the calibration curve to determine the concentration of C24:0 ceramide in the plasma samples.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of C24:0 ceramide from plasma samples using LC-MS/MS.

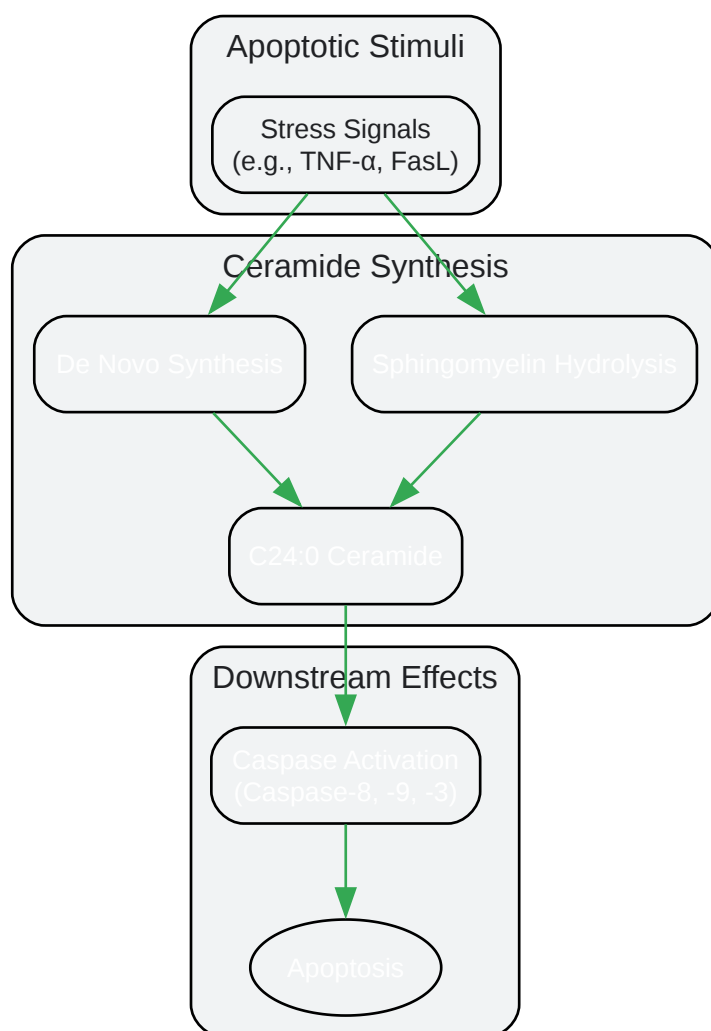


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Caption: Experimental workflow for C24:0 ceramide quantification.

Signaling Pathway: C24 Ceramide in Apoptosis

Ceramides, including C24:0, are integral signaling molecules in the induction of apoptosis (programmed cell death). The following diagram depicts a simplified pathway of ceramide-mediated apoptosis.



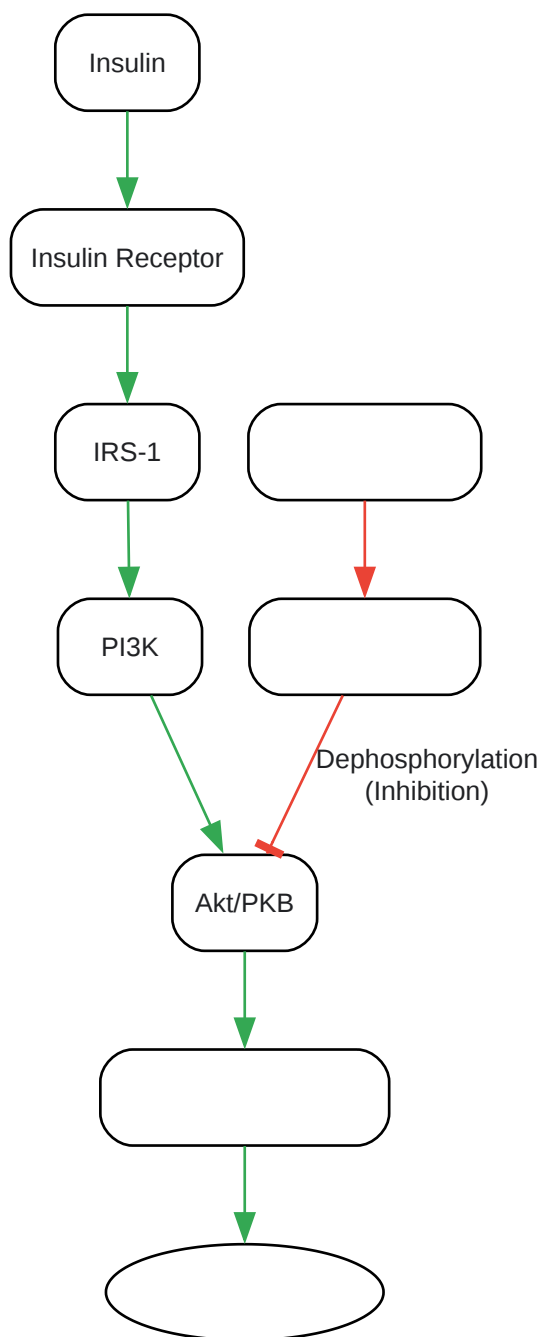
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Caption: C24 Ceramide-mediated apoptosis signaling pathway.

Signaling Pathway: C24 Ceramide in Insulin Resistance

Elevated levels of ceramides, including C24:0, are linked to the development of insulin resistance. This diagram illustrates a key mechanism by which ceramides can impair insulin

signaling.



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Caption: C24 Ceramide's role in inducing insulin resistance.

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Phone: (601) 213-4426

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